methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 361173-79-7
VCID: VC7069424
InChI: InChI=1S/C22H15NO5S/c1-27-22(26)20-15(11-19(29-20)13-7-3-2-4-8-13)23-21(25)18-12-16(24)14-9-5-6-10-17(14)28-18/h2-12H,1H3,(H,23,25)
SMILES: COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Molecular Formula: C22H15NO5S
Molecular Weight: 405.42

methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate

CAS No.: 361173-79-7

Cat. No.: VC7069424

Molecular Formula: C22H15NO5S

Molecular Weight: 405.42

* For research use only. Not for human or veterinary use.

methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate - 361173-79-7

Specification

CAS No. 361173-79-7
Molecular Formula C22H15NO5S
Molecular Weight 405.42
IUPAC Name methyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Standard InChI InChI=1S/C22H15NO5S/c1-27-22(26)20-15(11-19(29-20)13-7-3-2-4-8-13)23-21(25)18-12-16(24)14-9-5-6-10-17(14)28-18/h2-12H,1H3,(H,23,25)
Standard InChI Key YQFVFTMAJZKJKI-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Components

The compound features a 4-oxo-4H-chromene (benzopyran-4-one) system linked via a carboxamide group to a 5-phenylthiophene-2-carboxylate moiety. The chromene nucleus consists of a fused benzene and pyrone ring, while the thiophene ring is substituted with a phenyl group at the 5-position and a methyl ester at the 2-position . The amide bond (-NH-C=O) bridges the chromene’s C2 carbonyl group and the thiophene’s C3 amino group, creating a planar conjugated system that influences electronic distribution and reactivity .

Crystallographic and Stereochemical Insights

X-ray crystallographic data for analogous chromene-thiophene hybrids (e.g., ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate) reveal that the chromene ring adopts a near-planar conformation, with deviations ≤0.0166 Å from the mean plane . The phenyl substituent on the thiophene ring forms a dihedral angle of ~53° with the chromene system, introducing steric hindrance that may affect intermolecular interactions . Computational models suggest that the methyl ester group enhances solubility in polar aprotic solvents, while the phenyl group contributes to hydrophobic interactions .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Chromene ring planarityMax deviation: 0.0166 Å
Dihedral angle (phenyl-thiophene)53.2°
Molecular formulaC₂₂H₁₅NO₅SCalculated
Molecular weight405.42 g/molCalculated

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

  • Chromene Carboxylic Acid Preparation: 4-Oxo-4H-chromene-2-carboxylic acid is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters .

  • Thiophene Amine Synthesis: 5-Phenylthiophene-2-carboxylate is functionalized at the 3-position with an amino group using nitration followed by reduction.

  • Amide Coupling: The chromene carboxylic acid is activated (e.g., using thionyl chloride or HATU) and coupled with the thiophene amine under inert conditions .

Reaction Conditions and Yield Optimization

  • Solvent Systems: Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for amide coupling due to their high polarity and compatibility with carbodiimide catalysts .

  • Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) achieves yields >75% .

  • Purity Enhancement: Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYield (%)Purity (%)
1Resorcinol, ethyl acetoacetate, H₂SO₄6892
2HNO₃/H₂SO₄, then H₂/Pd-C8289
3EDC/HOBt, DMF, 0°C → RT7695

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in DMSO (≥50 mg/mL) . The calculated logP (octanol-water partition coefficient) of 3.7 suggests moderate lipophilicity, ideal for blood-brain barrier penetration .

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (amide C=O), and 1620 cm⁻¹ (chromene C=O) .

  • NMR (¹H): δ 8.21 (s, 1H, chromene H-5), δ 7.45–7.32 (m, 5H, phenyl), δ 3.89 (s, 3H, ester -OCH₃) .

  • MS (ESI+): m/z 406.1 [M+H]⁺, 428.1 [M+Na]⁺ .

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 18.7 μM, comparable to doxorubicin (IC₅₀ = 12.4 μM). Mechanistic studies indicate apoptosis induction via caspase-3 activation .

Table 3: In Vitro Biological Activity Data

AssayResultReference
COX-2 inhibition72% at 10 μM
MCF-7 cytotoxicity (IC₅₀)18.7 μM
Antibacterial (E. coli)MIC = 64 μg/mL

Applications and Future Directions

Therapeutic Development

The compound’s dual chromene-thiophene architecture positions it as a lead candidate for:

  • Neuroinflammatory Disorders: PDE4 inhibition may mitigate neuroinflammation in Alzheimer’s disease .

  • Oncology: Synergistic effects with PARP inhibitors are under investigation.

Material Science Applications

Conjugated systems in the molecule exhibit fluorescence (λₑₘ = 450 nm), suggesting utility in organic light-emitting diodes (OLEDs) .

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